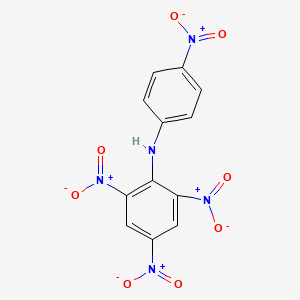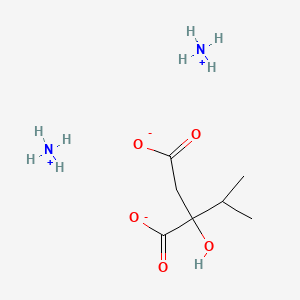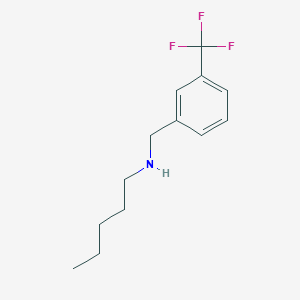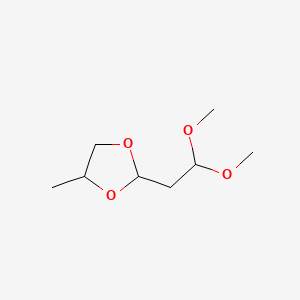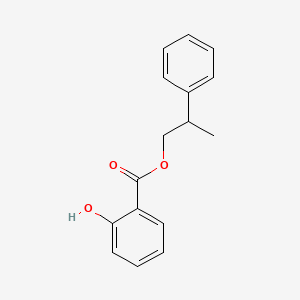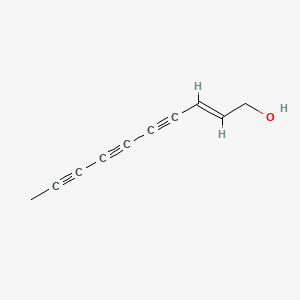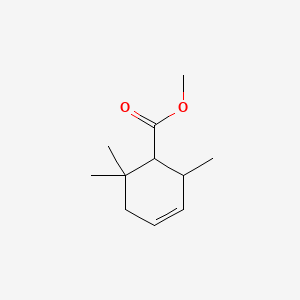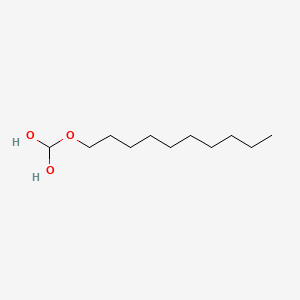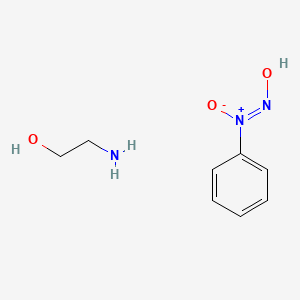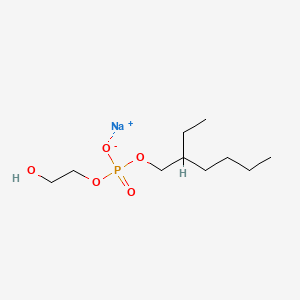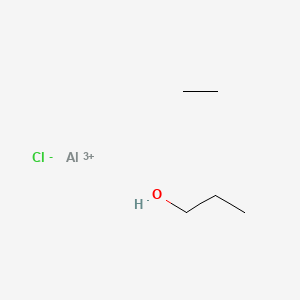
Ethyl propoxy aluminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl propoxy aluminium chloride is an organoaluminium compound with the molecular formula C5H12AlClO. It is a clear liquid that is colorless to almost colorless and has a density of 0.96 g/cm³ . This compound is used in various industrial applications, particularly as an intermediate in the production of other chemicals.
Vorbereitungsmethoden
Ethyl propoxy aluminium chloride can be synthesized through the reaction of ethyl propoxy ethanol with thionyl chloride or phosphorus trichloride . The reaction conditions typically involve the use of an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
[ \text{CH}_3\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{Cl} + \text{SO}_2 + \text{HCl} ]
In industrial production, the process is scaled up and optimized for higher yields and purity. The reaction is carried out in a controlled environment to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Ethyl propoxy aluminium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different aluminium-containing compounds.
Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl propoxy aluminium chloride has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and alkylation processes.
Biology: This compound is studied for its potential use in biological systems, particularly in the development of new materials and drug delivery systems.
Industry: It is used in the production of other chemicals, including herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl propoxy aluminium chloride involves its interaction with various molecular targets. In catalytic processes, it acts as a Lewis acid, facilitating the formation of new chemical bonds. The aluminium center in the compound can coordinate with electron-rich species, thereby activating them for subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Ethyl propoxy aluminium chloride can be compared with other similar compounds such as ethylaluminium sesquichloride and ethyl propoxy ethyl chloride . These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific reactivity patterns and its use in specialized industrial applications.
Similar compounds include:
- Ethylaluminium sesquichloride
- Ethyl propoxy ethyl chloride
- Aluminium chloride
Each of these compounds has distinct properties and uses, making this compound a valuable compound in its own right.
Eigenschaften
CAS-Nummer |
13014-29-4 |
|---|---|
Molekularformel |
C5H14AlClO+2 |
Molekulargewicht |
152.60 g/mol |
IUPAC-Name |
aluminum;ethane;propan-1-ol;chloride |
InChI |
InChI=1S/C3H8O.C2H6.Al.ClH/c1-2-3-4;1-2;;/h4H,2-3H2,1H3;1-2H3;;1H/q;;+3;/p-1 |
InChI-Schlüssel |
AOGQMZTYRNPXND-UHFFFAOYSA-M |
Kanonische SMILES |
CC.CCCO.[Al+3].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




